VU0467485, also known as AZ13713945, is a compound that has been identified as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype 4. This compound has been evaluated for its potential therapeutic applications, particularly in the treatment of schizophrenia. It is recognized for its robust efficacy in behavioral models and favorable pharmacokinetic properties, making it a promising candidate for further development in clinical settings.
VU0467485 originates from a series of compounds developed to enhance the activity of the muscarinic acetylcholine receptor subtype 4. The exploration of this compound is part of a broader effort to identify selective modulators that can effectively target this receptor, which plays a crucial role in various neurological processes. The classification of VU0467485 falls under pharmacological agents that modulate neurotransmitter receptors, specifically focusing on the central nervous system.
The synthesis of VU0467485 involves a straightforward two-step process from known materials. The initial step includes the condensation of 3-chloro-5,6-dimethylpyridazin-4-carbonitrile with methylthioglycolate under microwave irradiation, yielding sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate. This reaction typically achieves yields averaging around 78%. The subsequent step involves a HATU-mediated amide coupling reaction with various amines, resulting in analogues with yields ranging from 45% to 92% after high-performance liquid chromatography purification .
The molecular structure of VU0467485 is characterized by its unique pyridazine core, which contributes significantly to its biological activity. The compound exhibits a complex arrangement that enhances its potency and metabolic stability while maintaining favorable physicochemical properties. The structure-activity relationship studies indicate that modifications to the pyridine ring can affect the compound's efficacy and selectivity towards the muscarinic acetylcholine receptor subtype 4 .
VU0467485 undergoes several chemical reactions during its synthesis and metabolic processing. The key reactions include:
The mechanism of action for VU0467485 involves its role as a positive allosteric modulator at the muscarinic acetylcholine receptor subtype 4. By binding to an allosteric site on the receptor, VU0467485 enhances the receptor's response to acetylcholine without directly activating it. This modulation leads to improved signaling pathways associated with cognitive function and behavioral responses, indicating potential therapeutic benefits in conditions like schizophrenia .
VU0467485 exhibits several important physical and chemical properties:
These properties suggest that VU0467485 can achieve adequate concentrations in the brain while maintaining effective clearance rates .
VU0467485 has significant scientific uses primarily in pharmacological research aimed at treating schizophrenia and other neuropsychiatric disorders. Its ability to selectively enhance muscarinic receptor activity positions it as a candidate for developing new therapeutic strategies targeting cognitive deficits associated with these conditions. Additionally, ongoing studies are exploring its potential use in imaging applications through radiolabeled derivatives for positron emission tomography, which could provide insights into receptor distribution and function in vivo .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: